tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
Description
Properties
CAS No. |
2770359-14-1 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
tert-butyl 4-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N2O2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11,17H2,1-3H3 |
InChI Key |
YGSBTENIMUPUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Photochemical Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Wavelength | 365 nm | 62 |
| Reaction Time | 30 minutes (flow) | 62 |
| Solvent | Dichloromethane | 62 |
| Propellane Equivalents | 2.0 | 62 |
This method avoids traditional cryogenic conditions (-78°C) and enables gram-scale production. For example, methyl iodide reacts with propellane under 365 nm UV light in a flow reactor to yield 1-methylbicyclo[1.1.1]pentane (62% yield).
Introduction of the 3-Amino Group
Iodine-to-Amine Substitution
The 3-iodo intermediate undergoes azidation followed by Staudinger reduction:
-
Azidation : 3-Iodobicyclo[1.1.1]pentane reacts with sodium azide (NaN₃) in DMF at 80°C for 12 hours to form 3-azidobicyclo[1.1.1]pentane.
-
Reduction : The azide is reduced using triphenylphosphine (PPh₃) in THF/H₂O (4:1) at 25°C for 2 hours, yielding 3-aminobicyclo[1.1.1]pentane.
Critical Note : Direct amination via Buchwald-Hartwig coupling is incompatible with BCP’s strain, making stepwise substitution preferred.
Protection of the Amine Group
The primary amine is protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps:
-
Reagents : Boc anhydride (Boc₂O), DMAP catalyst, THF solvent.
-
Conditions : 25°C, 12 hours, yielding tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (98% purity).
Piperidine Moiety Functionalization
Synthesis of 4-(Hydroxymethyl)piperidine-1-carboxylate
-
Hydroxylation : Piperidine is treated with mCPBA (meta-chloroperbenzoic acid) to form N-Boc-4-hydroxypiperidine.
-
Mitsunobu Reaction : The hydroxyl group is converted to a methylene bromide using CBr₄/PPh₃ in CH₂Cl₂ at 0°C.
Coupling of BCP and Piperidine Moieties
Nucleophilic Substitution
The Boc-protected BCP-methyl bromide reacts with 4-bromopiperidine-1-carboxylate under SN2 conditions:
Alternative Coupling Strategies
| Method | Conditions | Yield (%) |
|---|---|---|
| Grignard Addition | BCP-MgBr, THF, -20°C | 45 |
| Suzuki-Miyaura | Pd(dba)₂, SPhos | <10 |
The SN2 pathway remains superior due to BCP’s steric constraints.
Final Deprotection and Purification
Boc Group Removal
Chromatographic Purification
-
Column : Silica gel (230–400 mesh).
Industrial-Scale Production
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Throughput | 5–10 g/day | 1–5 kg/day |
| Cost per Gram | $230 | $45 |
Continuous flow systems enhance safety and reduce iodine degradation risks.
Analytical Validation
Structural Confirmation
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.43 (tert-butyl), 3.41 (piperidine) |
| ¹³C NMR | δ 155.2 (carbamate C=O) |
| HRMS | [M+H]⁺ = 349.2142 (calc. 349.2145) |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new therapeutics targeting neurological disorders due to its bicyclic amine structure.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of bicyclic amines exhibit neuroprotective properties. For instance, compounds similar to tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Example of Synthetic Pathways
A study demonstrated that tert-butyl N-carbamates can be transformed into amines through nucleophilic substitution reactions, facilitating the creation of new pharmaceuticals .
Preliminary studies have shown that this compound exhibits antibacterial and antifungal activities, making it a candidate for further exploration in antimicrobial drug development.
Table: Biological Activity Overview
Mechanism of Action
The mechanism of action of tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate (CAS: 1630906-49-8)
- Structure : Replaces the piperidine ring with a simpler carbamate linkage.
- Properties : Reduced steric bulk may enhance solubility but decrease target specificity compared to the piperidine-containing analog.
- Applications : Used as an intermediate for introducing BCP motifs into larger molecules .
tert-butyl 4-(3-(4-cyanobenzoyl)bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate (Compound 73)
- Structure: Substitutes the aminomethyl group with a 4-cyanobenzoyl moiety.
- Synthesis : Achieved via HAT (Hydrogen Atom Transfer) process, yielding 74% after silica gel chromatography (DCM:EtOAc = 50:1) .
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Structure : Features a flexible 4-methylpentyl chain instead of the BCP group.
- Properties : Increased hydrophobicity due to the alkyl chain, favoring membrane permeability but reducing conformational rigidity.
- Synthesis : Prepared in 86% yield using di-tert-butyl carbonate and triethylamine in dioxane-water .
tert-butyl 4-(phenylamino)piperidine-1-carboxylate (C16H24N2O2)
- Structure: Contains a phenylamino group instead of the BCP-aminomethyl.
- Analytical Data : Purity ≥98% confirmed via GC-MS, FTIR-ATR, and HPLC-TOF .
tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Structure : Pyridinyl substituent introduces hydrogen-bonding capability.
- Properties : Light yellow solid requiring respiratory and eye protection during handling .
tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate (B85182)
- Structure : Piperazine ring replaces piperidine, altering basicity and solubility.
- Properties : 97% purity; molecular formula C14H25N3O2 .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, often using Boc anhydride in dichloromethane with a base like triethylamine .
- Coupling reactions : The bicyclo[1.1.1]pentane-1-amine moiety is coupled to the piperidine scaffold via reductive amination or nucleophilic substitution. For example, using NaBH(OAc)₃ as a reducing agent in THF under inert conditions .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly employed to isolate the product .
Optimal conditions include anhydrous solvents, temperatures between 0°C and 25°C, and inert atmospheres to prevent side reactions.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- GC-MS : Retention time locking (e.g., 7.94 minutes) and fragmentation patterns (base peaks at m/z 57, 83, 93) confirm molecular weight and functional groups .
- HPLC-TOF : High-resolution mass spectrometry (HRMS) verifies exact mass (e.g., theoretical 276.1838 vs. measured Δppm: -1.34) .
- FTIR-ATR : Absorbance bands in the 4000–400 cm⁻¹ range identify amine (-NH₂) and carbonyl (C=O) groups .
- NMR : ¹H/¹³C NMR resolves bicyclo[1.1.1]pentane and piperidine ring conformations .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust formation occurs .
- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .
- Emergency Measures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance coupling efficiency, while minimizing side reactions .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or enzyme-mediated reactions for stereoselective synthesis .
- Temperature Control : Lower temperatures (0–5°C) stabilize reactive intermediates, while higher temperatures (50–80°C) accelerate slow steps .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in bicyclo[1.1.1]pentane geometry .
- Isotopic Labeling : Use ¹⁵N or ¹³C isotopes to trace amine groups and confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline forms are obtainable .
Q. What strategies can elucidate the reactivity of the bicyclo[1.1.1]pentane moiety under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates via UV-Vis or LC-MS to assess steric effects from the bicyclo scaffold .
- Computational Modeling : Density Functional Theory (DFT) predicts bond strain and transition states in ring-opening reactions .
- pH-Dependent Stability : Test hydrolysis rates in acidic/basic buffers to identify labile functional groups .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer :
- Temperature : Store at -20°C in airtight containers to prevent degradation .
- Moisture Control : Use desiccants (e.g., silica gel) and inert gas (N₂/Ar) purging to avoid hydrolysis of the Boc group .
- Light Sensitivity : Amber vials protect against photolytic decomposition, especially for sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
